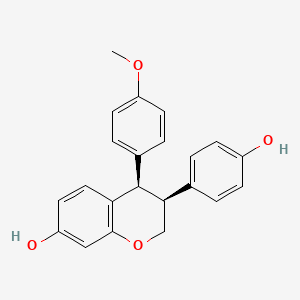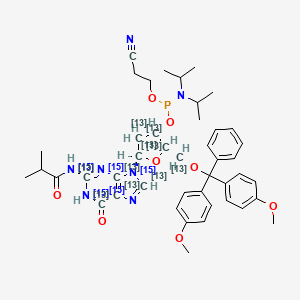
DMT-dG(ib) Phosphoramidite-13C10,15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMT-dG(ib) Phosphoramidite-13C10,15N5 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is a derivative of DMT-dG(ib) Phosphoramidite, which is commonly used in the synthesis of DNA. The isotopic labeling makes it particularly useful for various scientific research applications, including studies in chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dG(ib) Phosphoramidite-13C10,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the DMT-dG(ib) Phosphoramidite molecule. The exocyclic amine functions are protected by an isobutyryl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution for standard base-protected oligonucleotides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated solid-phase chemistry. This method ensures high purity and yield, making it suitable for extensive research and development applications .
Análisis De Reacciones Químicas
Types of Reactions
DMT-dG(ib) Phosphoramidite-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Aplicaciones Científicas De Investigación
DMT-dG(ib) Phosphoramidite-13C10,15N5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the synthesis of labeled DNA for various biological studies, including gene expression and mutation analysis.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mecanismo De Acción
The mechanism of action of DMT-dG(ib) Phosphoramidite-13C10,15N5 involves its incorporation into DNA during synthesis. The labeled isotopes allow for precise tracking and quantification of the compound within biological systems. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
DMT-dG(ib) Phosphoramidite: The unlabeled version of the compound, commonly used in DNA synthesis.
DMT-L-dG(ib) Phosphoramidite: Another derivative used for similar applications.
DMT-dG(ib) Phosphoramidite-15N5: Labeled with nitrogen-15 isotopes only
Uniqueness
DMT-dG(ib) Phosphoramidite-13C10,15N5 is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling enhances its utility in various research applications, providing more detailed and accurate data compared to single-labeled compounds .
Propiedades
Fórmula molecular |
C44H54N7O8P |
|---|---|
Peso molecular |
854.8 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropan(15N)amide |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1/i25+1,26+1,27+1,36+1,37+1,38+1,39+1,40+1,42+1,43+1,46+1,47+1,48+1,49+1,50+1 |
Clave InChI |
FDRMKYVTIFSDPR-PIGRPQOUSA-N |
SMILES isomérico |
CC(C)C(=O)[15NH][13C]1=[15N][13C]2=[13C]([13C](=O)[15NH]1)[15N]=[13CH][15N]2[13C@H]3[13CH2][13C@@H]([13C@H](O3)[13CH2]OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


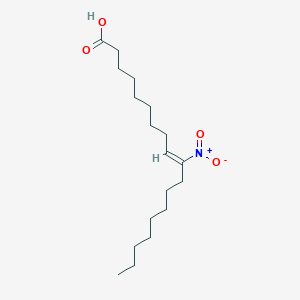
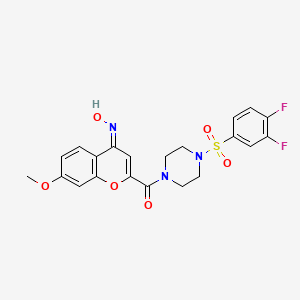
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
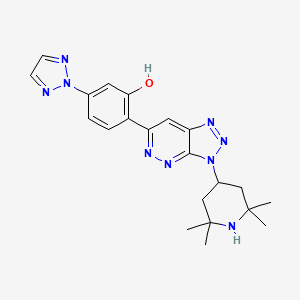
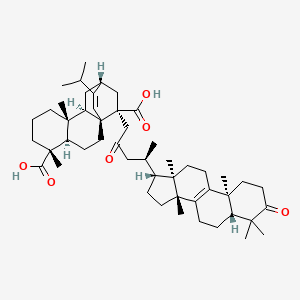
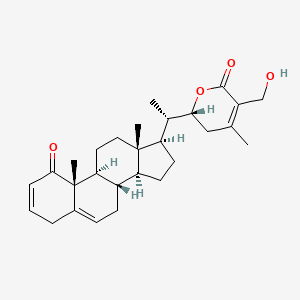
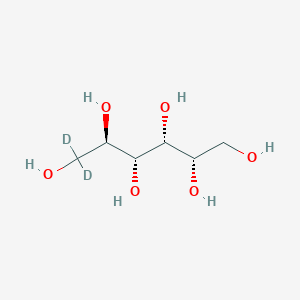
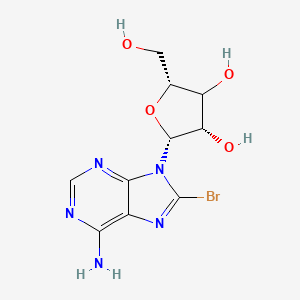
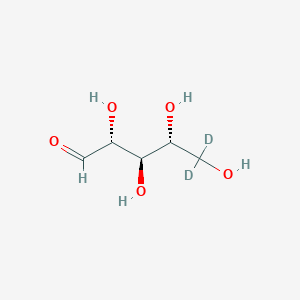
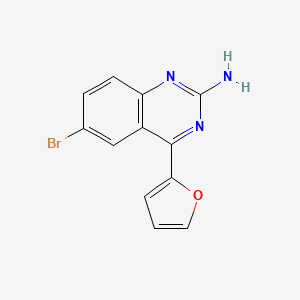

![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
